LY2780301 was developed as part of research efforts to create targeted therapies for cancer. It belongs to the class of compounds known as small molecule inhibitors, specifically designed to interfere with the signaling pathways that promote cancer cell proliferation and survival. The compound is classified under the broader category of kinase inhibitors, which are pivotal in cancer therapy due to their role in modulating cellular signaling networks.
The synthesis of LY2780301 involves multiple steps that typically include:
The detailed reaction schemes and conditions can vary based on specific research protocols but generally follow established organic synthesis methodologies .
The molecular structure of LY2780301 can be described using standard chemical notation. It features a complex arrangement that allows it to interact effectively with its target kinases.
The three-dimensional structure can be visualized using molecular modeling software, which illustrates how LY2780301 fits into the active sites of its target kinases .
LY2780301 undergoes various chemical reactions during its synthesis and when interacting with biological targets:
In vitro studies have demonstrated that LY2780301 effectively inhibits kinase activity at micromolar concentrations, showcasing its potential as a therapeutic agent .
LY2780301's mechanism of action is centered on its ability to inhibit two critical kinases:
Preclinical studies have shown that treatment with LY2780301 results in significant reductions in phosphorylated S6 protein levels in tumor biopsies, indicating effective pathway inhibition .
LY2780301 exhibits several notable physical and chemical properties:
These properties are crucial for determining the appropriate formulation for therapeutic use .
LY2780301 has been primarily investigated for its potential applications in oncology:
Clinical trials have assessed its safety profile and pharmacodynamics, contributing to our understanding of targeted cancer therapies .
LY2780301 (chemical name: undisclosed; CAS Registry Number: 1226801-23-5) possesses a molecular weight of 517.52 g/mol and a chemical formula of C₂₅H₂₇F₄N₇O. Structurally, it features a fluorinated aromatic core linked to a heterocyclic amine system, facilitating precise interaction with the ATP-binding pockets of its target kinases [2]. The compound demonstrates optimal solubility in dimethyl sulfoxide (DMSO) (25 mg/mL; ~48.3 mM), but exhibits negligible solubility in water or ethanol, necessitating specific formulations (e.g., DMSO/corn oil or PEG/Tween-based emulsions) for in vivo administration [2].
Biochemically, LY2780301 functions as a reversible, ATP-competitive inhibitor. It exhibits high binding affinity for both Akt and p70S6K, with dissociation constants (Kd) in the low nanomolar range, although exact IC₅₀ values for primary targets remain proprietary. Its selectivity profile, assessed across diverse kinase panels, confirms predominant activity against Akt isoforms (Akt1, Akt2, Akt3) and p70S6K, with significantly weaker inhibition (>10-fold higher IC₅₀) against related kinases like PKA or ROCK [1] [8]. This selectivity minimizes off-target effects, a critical consideration for therapeutic window optimization. Pharmacokinetic studies in preclinical models indicate favorable absorption and sustained target engagement following oral dosing, supporting its once-daily (QD) clinical regimen [1].
Table 1: Fundamental Chemical and Physicochemical Properties of LY2780301
Property | Value |
---|---|
Chemical Formula | C₂₅H₂₇F₄N₇O |
Molecular Weight | 517.52 g/mol |
CAS Registry Number | 1226801-23-5 |
Purity (Typical Batch) | >99% (HPLC) |
Solubility in DMSO | 25 mg/mL (~48.3 mM) |
Solubility in Water | Insoluble |
Primary Solvent Systems | DMSO/Corn oil; PEG300/Tween80/H₂O |
LY2780301 exerts its anticancer effects through simultaneous, potent inhibition of two key serine/threonine kinases within the PI3K/AKT/mTOR axis:
Akt Inhibition: Akt acts as a central signaling hub downstream of PI3K. LY2780301 binds reversibly to the ATP-binding site of Akt (all isoforms), preventing its phosphorylation and activation. Inhibition of Akt disrupts phosphorylation of downstream substrates like GSK-3β (glycogen synthase kinase-3 beta) and PRAS40 (proline-rich Akt substrate of 40 kDa), which are crucial regulators of cell survival, glucose metabolism, and protein synthesis. Preclinical studies confirmed LY2780301 treatment leads to dose-dependent dephosphorylation of GSK-3β and PRAS40 in tumor cell lines (e.g., LNCaP, MDA-MB-468) [1] [9]. Notably, LY2780301 treatment can induce a compensatory increase in phosphorylated Akt levels in vivo, likely due to loss of feedback inhibition from p70S6K; however, this pool of Akt remains functionally inactive due to direct binding by the inhibitor [1].
p70S6K Inhibition: p70S6K is a major effector downstream of mTOR complex 1 (mTORC1). LY2780301 directly inhibits p70S6K kinase activity, blocking its phosphorylation of the ribosomal protein S6 (S6RP). Phospho-S6RP (pS6) is a key marker of mTORC1/p70S6K pathway activity and drives mRNA translation for cell cycle progression proteins (e.g., cyclins). Inhibition of p70S6K by LY2780301 demonstrably reduces pS6 levels in both cellular models (e.g., ErbB2-transformed MCF10A cells) and in vivo tumor xenografts [6] [1]. Crucially, blocking p70S6K also alleviates its negative feedback on upstream signaling nodes like IRS-1 (insulin receptor substrate 1). This feedback loop normally dampens PI3K activation upon growth factor stimulation; its release by p70S6K inhibition can paradoxically increase PI3K/PDK1 signaling, potentially reactivating Akt. LY2780301's concurrent Akt blockade directly counteracts this compensatory reactivation, making the dual inhibition strategy mechanistically synergistic [7] [8].
Table 2: Key Biochemical Effects of LY2780301 Dual Inhibition
Target Kinase | Key Downstream Substrate Affected | Effect of LY2780301 | Functional Consequence |
---|---|---|---|
Akt | GSK-3β | ↓ Phosphorylation (Inhibition) | Altered metabolism, reduced survival signals |
Akt | PRAS40 | ↓ Phosphorylation (Inhibition) | Increased mTORC1 inhibition, reduced survival |
p70S6K | Ribosomal Protein S6 (S6RP) | ↓ Phosphorylation (Inhibition) | Suppressed protein translation, cell cycle arrest |
Feedback Loop | IRS-1 | Relief of p70S6K-mediated inhibition (Indirect) | Counteracted by direct Akt inhibition |
The PI3K/AKT/mTOR (PAM) pathway is a master regulator of cell growth, proliferation, survival, and metabolism. Its frequent hyperactivation in human cancers—through mechanisms like PIK3CA mutations, PTEN loss, AKT amplification, or upstream receptor tyrosine kinase (RTK) overactivation—makes it a prime therapeutic target [7] [5] [10]. LY2780301 intervenes at two critical, interconnected nodes within this pathway:
Akt as the Central Signal Integrator: Akt sits at the crossroads of the PAM pathway. Activation occurs via PI3K-generated PIP3 recruiting Akt and PDK1 to the plasma membrane. PDK1 phosphorylates Akt at Thr308, while mTORC2 phosphorylates Ser473, leading to full activation. Active Akt phosphorylates numerous substrates, promoting survival (by inhibiting pro-apoptotic proteins like BAD), growth (via mTORC1 activation through TSC2 inhibition), metabolism (via GSK-3β/AS160 regulation), and proliferation (via FOXO inactivation, CDK regulation) [7] [8]. LY2780301 directly inhibits Akt kinase activity, disrupting these diverse oncogenic signals.
p70S6K as a Major mTORC1 Effector: mTORC1 integrates inputs from growth factors (via Akt), energy status (AMPK), nutrients (amino acids), and oxygen to regulate anabolic processes. A key output is the activation of p70S6K. Phosphorylated/active p70S6K drives the translation of 5'-TOP (terminal oligopyrimidine tract) mRNAs, encoding components of the protein synthesis machinery (ribosomal proteins, elongation factors) and cell cycle regulators (e.g., cyclin D1, c-Myc) [7] [6]. Consequently, p70S6K activity is essential for cell growth and G1/S progression. Furthermore, activated p70S6K phosphorylates IRS-1, targeting it for degradation and thus attenuating PI3K activation—a critical negative feedback loop. LY2780301's inhibition of p70S6K directly suppresses protein translation and cell cycle progression.
LY2780301's dual action disrupts both the primary oncogenic signal transmission through Akt and a key anabolic output arm via p70S6K. Critically, by blocking both nodes, it mitigates a major resistance mechanism inherent to targeting only one arm of the pathway: inhibiting mTORC1/p70S6K alone relieves the IRS-1 feedback, leading to PI3K reactivation and paradoxical Akt activation, which can sustain survival signals [8] [3]. LY2780301 prevents this by concurrently inhibiting Akt. This strategy is particularly relevant in cancers driven by PIK3CA mutations, PTEN loss, or AKT amplification, where the pathway is constitutively active upstream or at the level of Akt itself [7] [1] [3].
Table 3: Prevalence of PI3K/AKT/mTOR Pathway Alterations in Major Cancers Relevant to LY2780301 Targeting
Cancer Type | Key Pathway Alterations | Prevalence of Alterations | LY2780301 Relevance |
---|---|---|---|
Breast Cancer | PIK3CA mutation/amplification; PTEN loss; AKT mutation (E17K); RTK (HER2, EGFR) overexp. | ~45-70% (HR+/HER2-) | High (Targets Akt/p70S6K downstream of common drivers) |
Endometrial Cancer | PIK3CA mutation; PTEN mutation/loss; AKT mutation | >80% | High (Directly targets frequently activated Akt) |
Glioblastoma (GBM) | PTEN loss; PIK3CA/PIK3R1 mutation; RTK (EGFR) amplification | ~40-50% | Moderate-High (Targets central Akt node) |
Prostate Cancer | PTEN loss (primary & mCRPC); PIK3CB activation in PTEN-null | ~40-60% (mCRPC) | High (Especially PTEN-loss models) |
Pancreatic (PDAC) | KRAS mutation (indirect PI3K activation); AKT2 amplification; PTEN loss | ~60% (Pathway activation) | Moderate (Targets KRAS downstream effectors) |
Evidence from preclinical models underscores the rationale: In ER-negative breast cancer models with activated Akt/p70S6K, LY2780301 significantly suppressed proliferation by inducing Cyclin B1 inhibition and G0/G1 cell cycle arrest in human mammary epithelial cells (hMECs) [6]. Furthermore, in the MMTV-neu transgenic mouse model (HER2-driven), which develops atypical hyperplasia (ADH) and mammary intraepithelial neoplasia (MIN) lesions exhibiting p70S6K activation, short-term LY2780301 treatment effectively reduced pS6 levels and decreased proliferation within these pre-malignant lesions [6]. Clinical studies, such as the phase IB trial combining LY2780301 with gemcitabine, demonstrated preliminary antitumor activity (5% partial response rate, 74% disease control rate at cycle 2) in patients with advanced solid tumors harboring molecular alterations in the PI3K/AKT/mTOR pathway (e.g., PIK3CA amplification/mutation, AKT mutation/amplification, PTEN inactivation) [1] [3]. Similarly, the TAKTIC study explored its combination with paclitaxel in HER2-negative advanced breast cancer, leveraging the mechanistic synergy to overcome potential resistance [4].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3